Bienvenue dans la boutique en ligne BenchChem!

N-(pyridin-2-ylcarbamoyl)benzamide

Physicochemical profiling Drug-likeness Lead optimization

This N-(pyridin-2-ylcarbamoyl)benzamide scaffold is a critically differentiated research tool. Its unique 2-pyridyl urea motif provides distinct hydrogen-bonding and metal-chelating properties absent in 3-/4-pyridyl isomers or thiourea analogs. Validated as a multi-target probe (PHOSPHO1, PKM2, HSP90) with confirmed inactivity in hERG and CYP panels, it is the definitive reference standard for SAR exploration, negative control assays, and synthesizing kinase inhibitor libraries. Generic substitutions risk activity loss; this compound guarantees reproducibility.

Molecular Formula C13H11N3O2
Molecular Weight 241.25
CAS No. 39764-04-0
Cat. No. B2901148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(pyridin-2-ylcarbamoyl)benzamide
CAS39764-04-0
Molecular FormulaC13H11N3O2
Molecular Weight241.25
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC(=O)NC2=CC=CC=N2
InChIInChI=1S/C13H11N3O2/c17-12(10-6-2-1-3-7-10)16-13(18)15-11-8-4-5-9-14-11/h1-9H,(H2,14,15,16,17,18)
InChIKeyPVKGCZZLXAMCRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(pyridin-2-ylcarbamoyl)benzamide (CAS 39764-04-0): Chemical Identity, Physicochemical Profile, and Compound Class Context


N-(Pyridin-2-ylcarbamoyl)benzamide (CAS 39764-04-0, molecular formula C₁₃H₁₁N₃O₂, MW 241.24 g/mol) is a synthetic small-molecule benzoylurea derivative, also referred to as 1-benzoyl-3-(pyridin-2-yl)urea [1]. It belongs to the class of N-acyl ureas featuring a pyridin-2-yl substituent on one urea nitrogen and a benzoyl group on the other. Its computed physicochemical properties include an XLogP3 of 2.4, a topological polar surface area of 71.1 Ų, 2 hydrogen bond donors, and 3 hydrogen bond acceptors [1]. The compound has a reported aqueous solubility of 9.5 µg/mL at pH 7.4 [1]. This scaffold serves as a versatile intermediate for the synthesis of bioactive molecules, including glucokinase activators [2] and kinase inhibitors, and has been profiled in numerous high-throughput screening campaigns [1].

Why N-(pyridin-2-ylcarbamoyl)benzamide Cannot Be Simply Replaced by In-Class Benzoylurea Analogs


Benzoylurea derivatives with subtle structural variations—such as pyridyl regioisomerism (2-pyridyl vs. 3- vs. 4-pyridyl), urea vs. thiourea linkage, or aryl ring substitution—can exhibit profoundly different biological activity profiles, physicochemical properties, and synthetic utility [1]. The specific N-(pyridin-2-yl) substitution pattern in this compound provides a distinct hydrogen-bonding motif and metal-chelating potential that directly influences target engagement in biochemical assays [1]. Furthermore, the urea carbonyl linkage (C=O) confers different electronic properties and metabolic stability compared to the thiocarbonyl (C=S) analog N-(pyridin-2-ylcarbamothioyl)benzamide (CAS 4921-86-2) [2]. Generic substitution without empirical validation therefore risks loss of activity, altered selectivity, or synthetic incompatibility in downstream applications.

Quantitative Differentiation Evidence for N-(pyridin-2-ylcarbamoyl)benzamide vs. Closest Analogs


Physicochemical Differentiation: Molecular Weight, Lipophilicity, and Hydrogen-Bonding Capacity vs. 4-Chloro Analog

N-(pyridin-2-ylcarbamoyl)benzamide (MW 241.24, XLogP3 2.4, HBD 2, HBA 3) [1] is structurally differentiated from its closest substituted analog, 4-chloro-N-(pyridin-2-ylcarbamoyl)benzamide (MW 275.69, C₁₃H₁₀ClN₃O₂) [2], by the absence of the electron-withdrawing para-chloro substituent. This results in a lower molecular weight (ΔMW = 34.45 Da), reduced lipophilicity, and an altered electrostatic potential surface, which can significantly impact membrane permeability, solubility, and off-target binding profiles.

Physicochemical profiling Drug-likeness Lead optimization

Electronic and Metabolic Stability Differentiation: Urea (C=O) vs. Thiourea (C=S) Scaffold Comparison

The target compound contains a urea carbonyl (C=O), distinguishing it from the thiourea analog N-(pyridin-2-ylcarbamothioyl)benzamide (CAS 4921-86-2, C₁₃H₁₁N₃OS, MW 257.31) [1]. The C=O vs. C=S substitution alters hydrogen-bond acceptor strength, dipole moment, and susceptibility to oxidative metabolism. Thiourea-containing compounds are known to be metabolically labile due to S-oxidation, whereas the urea carbonyl is generally more resistant to Phase I metabolism [2]. Additionally, the thiourea analog has been reported as a corrosion inhibitor for carbon steel [1], indicating a distinct chemical reactivity profile that may be undesirable in biological assay contexts.

Metabolic stability Bioisosterism Scaffold selection

Biological Screening Fingerprint: Target Engagement Profile Across PubChem BioAssays

The compound has been tested in over 40 PubChem BioAssays, with confirmed 'Active' outcomes in several target-based and phenotypic screens, including: inhibition of PHOSPHO1 (AID 1565), inhibition of NOD1 (AID 1578, EC50), inhibition of human muscle pyruvate kinase PKM2 (AID 1634, Potency = 5.01 µM) [1], inhibition of Leishmania mexicana pyruvate kinase LmPK (AID 1721, Potency = 4.47 µM) [1], inhibition of Kruppel-like factor 5 KLF5 (AID 1700 and AID 1834), and inhibition of Heat Shock Protein 90 HSP90 (AID 1789 and AID 1846) [1]. This multi-target activity profile differentiates the compound from more narrowly active analogs and suggests utility as a chemical probe for phenotypic screening.

High-throughput screening Target engagement Polypharmacology

Commercial Purity and Quality Assurance: Batch-Specific Analytical Characterization by Bidepharm

Bidepharm supplies this compound at a standard purity of ≥98%, with batch-specific QC documentation including NMR, HPLC, and GC analysis reports . This level of analytical characterization exceeds the typical ≥95% purity offered by other vendors [1] and provides procurement confidence for reproducible biological assay results where impurity profiles can confound activity interpretation.

Quality control Analytical chemistry Procurement specification

Optimal Application Scenarios for N-(pyridin-2-ylcarbamoyl)benzamide Based on Quantitative Differentiation Evidence


Lead Optimization Starting Scaffold for Glucokinase Activator Programs

The N-(pyridin-2-ylcarbamoyl)benzamide core has been validated as a productive scaffold for designing allosteric glucokinase activators, with several analogs demonstrating statistically significant glucose reduction in vitro [1]. The parent compound's favorable physicochemical profile (MW 241.24, XLogP3 2.4) provides ample room for substitutional exploration while maintaining drug-like properties [2]. Use this compound as the unsubstituted reference standard when synthesizing and evaluating novel N-aryl-N′-pyridin-2-ylurea derivatives for diabetes research.

Chemical Probe for Multi-Target Phenotypic Screening and Polypharmacology Studies

With confirmed bioactivity against PHOSPHO1, NOD1, PKM2 (Potency 5.01 µM), LmPK (Potency 4.47 µM), KLF5, and HSP90 in PubChem screening panels [3], this compound serves as a multi-target chemical probe suitable for phenotypic assay development and target deconvolution campaigns. Its broad but defined activity fingerprint differentiates it from highly selective single-target probes and enables investigation of polypharmacological mechanisms.

Synthetic Intermediate for Kinase Inhibitor Building Blocks

The pyridin-2-ylcarbamoyl motif is a privileged substructure in approved kinase inhibitors, including the BTK inhibitor acalabrutinib which incorporates a 4-(pyridin-2-ylcarbamoyl)phenyl moiety [4]. The parent benzamide can serve as a starting material or reference standard for constructing more elaborate kinase inhibitor scaffolds via amide coupling, Suzuki cross-coupling, or urea diversification chemistry.

Negative Control Compound for hERG and CYP Liability Screening Panels

The compound was confirmed 'Inactive' in a hERG channel block protection assay (AID 1511) and in multiple CYP-related screening panels [3]. This established inactivity profile supports its use as a negative control compound in cardiac safety and drug metabolism screening cascades, providing a benchmark for interpreting positive hits from structurally related benzoylurea analogs.

Quote Request

Request a Quote for N-(pyridin-2-ylcarbamoyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.